4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine
CAS No.: 805316-72-7
Cat. No.: VC2469692
Molecular Formula: C7H6Cl2N4
Molecular Weight: 217.05 g/mol
* For research use only. Not for human or veterinary use.
![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine - 805316-72-7](/images/structure/VC2469692.png)
Specification
CAS No. | 805316-72-7 |
---|---|
Molecular Formula | C7H6Cl2N4 |
Molecular Weight | 217.05 g/mol |
IUPAC Name | 4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine |
Standard InChI | InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3 |
Standard InChI Key | FSUVFALYBDURBY-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl |
Canonical SMILES | CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is a derivative of the imidazopyridine class, featuring a fused ring system with multiple heteroatoms. The molecular structure comprises an imidazole ring fused with a pyridine ring, with specific substitutions that define its chemical identity. The compound is characterized by the following fundamental chemical parameters:
Parameter | Value |
---|---|
CAS Number | 805316-72-7 |
Molecular Formula | C₇H₆Cl₂N₄ |
Molecular Weight | 217.05 g/mol |
IUPAC Name | 4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine |
The compound features several important functional groups: two chlorine atoms providing halogenation, a methyl group attached to nitrogen, and an amino group, all contributing to its chemical reactivity and potential biological interactions.
Chemical Identifiers and Structural Representation
For systematic identification in chemical databases and literature, this compound is associated with several standardized chemical identifiers that precisely define its molecular structure:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3 |
InChIKey | FSUVFALYBDURBY-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl |
Canonical SMILES | CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl |
PubChem Compound ID | 21083920 |
These identifiers enable unambiguous identification of the compound across different chemical databases and are essential for information retrieval in scientific research.
Physical and Chemical Properties
Structural Attributes
4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine possesses unique structural features that influence its chemical behavior. The presence of an amino group at the 7-position distinguishes it from its parent compound, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine. This amino group introduces increased polarity and potential for hydrogen bonding, significantly altering the compound's reactivity and solubility characteristics.
The imidazopyridine core provides a planar, aromatic framework with electron-rich nitrogen atoms that can participate in various chemical interactions. The two chlorine atoms at positions 4 and 6 introduce electron-withdrawing effects and potential sites for nucleophilic substitution reactions, making this compound valuable for synthetic modifications .
Comparative Analysis with Related Compounds
The relationship between 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine (CAS: 805316-72-7) and its parent compound 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 887147-19-5) provides insight into structure-property relationships in this class of compounds. The following table highlights the key differences:
Property | 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine |
---|---|---|
CAS Number | 805316-72-7 | 887147-19-5 |
Molecular Formula | C₇H₆Cl₂N₄ | C₇H₅Cl₂N₃ |
Molecular Weight | 217.05 g/mol | 202.04 g/mol |
Distinctive Feature | Contains 7-amino group | Lacks 7-amino group |
Hydrogen Bond Donors | Present (NH₂ group) | 0 |
The amino group in 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine increases its molecular weight by approximately 15 g/mol compared to the parent compound and introduces hydrogen bond donor capabilities, which significantly affects its solubility and potential for intermolecular interactions .
Synthetic Pathways and Chemical Transformations
Chemical Reactivity
The chemical reactivity of 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is dictated by its structural features:
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The amino group at position 7 provides a nucleophilic site that can participate in various transformations including acylation, alkylation, and coupling reactions.
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The two chlorine atoms at positions 4 and 6 are potential sites for nucleophilic aromatic substitution reactions, allowing for further structural modifications.
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The imidazopyridine core contributes to the compound's ability to engage in π-π stacking interactions with other aromatic systems, potentially important for molecular recognition.
These reactive features make 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine a versatile building block for the synthesis of more complex structures with potential applications in medicinal chemistry .
Applications and Research Significance
Chemical Research Value
Beyond potential biological applications, 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine holds value as a synthetic intermediate in chemical research. The compound's structure provides multiple handles for derivatization, enabling the creation of diverse chemical libraries for structure-activity relationship studies. The presence of the 7-amino group, in particular, offers opportunities for further functionalization through various coupling reactions, potentially leading to compounds with enhanced properties or novel activities .
Supplier | Status | Package Sizes Previously Available |
---|---|---|
Biosynth | Discontinued | 500mg, 1g |
VulcanChem | Limited availability | For research use only |
This discontinuation may reflect manufacturing challenges, limited demand, or strategic decisions by suppliers, and could impact research activities requiring this specific compound .
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